
S-2 Methanandamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2 Methanandamide: is a synthetically created stable chiral analog of anandamide, a naturally occurring endocannabinoid. It is known for its potent agonistic effects on cannabinoid receptors, particularly the cannabinoid receptor 1, which is part of the central nervous system . The compound is formally named N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide and has a molecular formula of C23H39NO2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-2 Methanandamide involves the reaction of arachidonic acid with 2-hydroxypropylamine under specific conditions to form the desired amide. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the S-enantiomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product with high enantiomeric purity. The compound is often produced in solution form, typically in ethanol, to facilitate its use in various applications .
化学反応の分析
Types of Reactions: S-2 Methanandamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in the molecule.
Substitution: Substitution reactions can occur at the amide or hydroxypropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can result in the saturation of double bonds .
科学的研究の応用
S-2 Methanandamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cannabinoid receptor agonists.
Biology: The compound is employed in research on the endocannabinoid system and its role in various physiological processes.
Medicine: this compound is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotection.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
作用機序
S-2 Methanandamide exerts its effects primarily through its interaction with cannabinoid receptors, particularly the cannabinoid receptor 1. Upon binding to this receptor, it activates a series of intracellular signaling pathways that lead to various physiological responses. The compound also influences the release of neurotransmitters and modulates ion channel activity, contributing to its overall effects .
類似化合物との比較
Anandamide: The natural counterpart of S-2 Methanandamide, with similar but less potent effects.
R-Methanandamide: Another chiral analog with different enantiomeric properties.
2-Arachidonoylglycerol: Another endocannabinoid with distinct structural and functional properties.
Uniqueness: this compound is unique due to its higher potency and metabolic stability compared to anandamide. Its chiral nature also allows for more selective interactions with cannabinoid receptors, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C23H39NO2 |
|---|---|
分子量 |
361.6 g/mol |
IUPAC名 |
N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26) |
InChIキー |
HTNMZCWZEMNFCR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


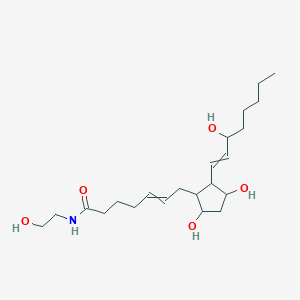


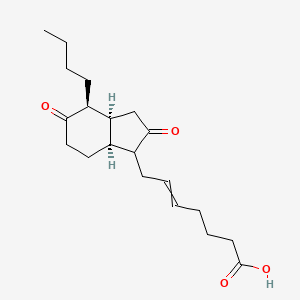



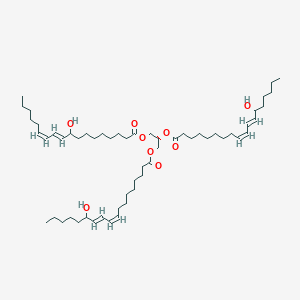
![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)
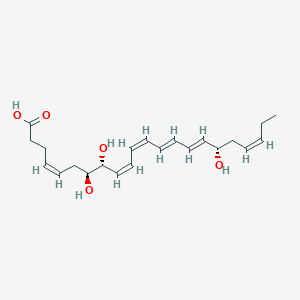
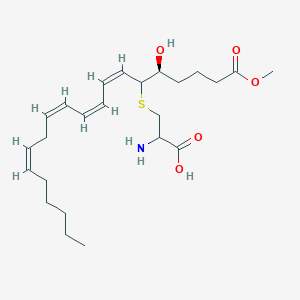
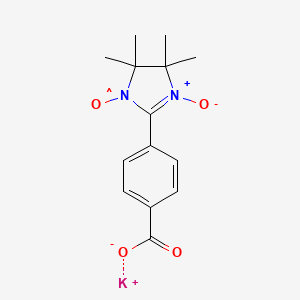
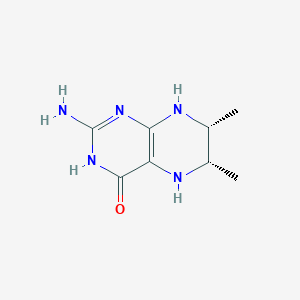
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)
